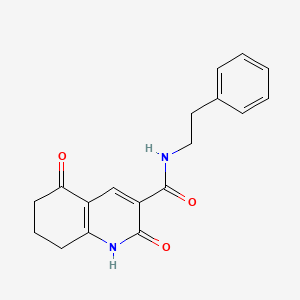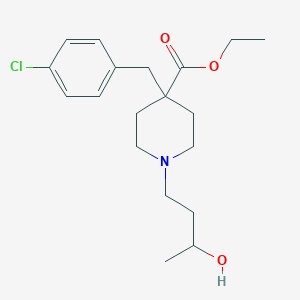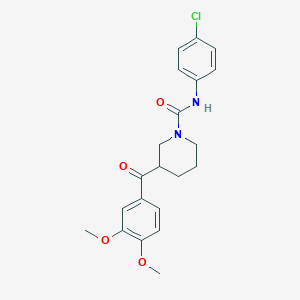
2,5-dioxo-N-(2-phenylethyl)-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dioxo-N-(2-phenylethyl)-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide is a synthetic compound that belongs to the class of quinolinecarboxamides. It has been studied for its potential applications in various scientific research fields, including medicinal chemistry and neuroscience.
Mécanisme D'action
The mechanism of action of 2,5-dioxo-N-(2-phenylethyl)-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide is not fully understood. However, it has been reported to modulate the activity of the dopamine system, which is involved in the regulation of movement, motivation, and reward. It has also been reported to enhance cognitive function, possibly through its interaction with the glutamate system.
Biochemical and Physiological Effects:
Studies have shown that 2,5-dioxo-N-(2-phenylethyl)-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide has various biochemical and physiological effects. It has been reported to increase the levels of dopamine and glutamate in the brain, which may contribute to its neuroprotective and cognitive-enhancing effects. It has also been reported to inhibit the growth of cancer cells, possibly through its interaction with the mitochondrial respiratory chain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,5-dioxo-N-(2-phenylethyl)-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide in lab experiments is its high purity and good yields. It has also been reported to have low toxicity and good stability. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret results from experiments.
Orientations Futures
There are several future directions for the study of 2,5-dioxo-N-(2-phenylethyl)-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide. One direction is to further investigate its potential as a neuroprotective agent and its ability to enhance cognitive function. Another direction is to investigate its potential as a modulator of the dopamine system and its potential to treat neurological disorders such as Parkinson's disease. Additionally, further studies could investigate its potential as an anticancer agent and its ability to inhibit the growth of cancer cells.
Méthodes De Synthèse
The synthesis of 2,5-dioxo-N-(2-phenylethyl)-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the reaction of 2-phenylethylamine with 2,3-dioxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). The resulting intermediate is then reduced with sodium borohydride to yield the final product. This method has been reported to yield a high purity product with good yields.
Applications De Recherche Scientifique
2,5-dioxo-N-(2-phenylethyl)-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide has been studied for its potential applications in various scientific research fields. In medicinal chemistry, it has been investigated for its potential as a neuroprotective agent, as well as for its potential to inhibit the growth of cancer cells. In neuroscience, it has been studied for its potential as a modulator of the dopamine system, as well as for its potential to enhance cognitive function.
Propriétés
IUPAC Name |
2,5-dioxo-N-(2-phenylethyl)-1,6,7,8-tetrahydroquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-16-8-4-7-15-13(16)11-14(18(23)20-15)17(22)19-10-9-12-5-2-1-3-6-12/h1-3,5-6,11H,4,7-10H2,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBJTKZKZIDHTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C(=O)N2)C(=O)NCCC3=CC=CC=C3)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(3-methoxybenzyl)oxy]-1-(2-pyridinylmethyl)-4-(1,3-thiazol-5-ylcarbonyl)-1,4-diazepan-2-one](/img/structure/B6043023.png)

![1-(4-methoxyphenyl)-4-{1-[(5-methyl-2-thienyl)methyl]-3-piperidinyl}piperazine](/img/structure/B6043035.png)
![2,6-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B6043039.png)
![N-(3'-methyl-3-biphenylyl)-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3-piperidinecarboxamide](/img/structure/B6043055.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B6043058.png)

![N-[2-(1H-imidazol-4-yl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine](/img/structure/B6043067.png)
![5-{1-[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6043075.png)
![1-(cyclobutylcarbonyl)-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B6043077.png)
![{1-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)methyl]-4-piperidinyl}(2-thienyl)methanol trifluoroacetate (salt)](/img/structure/B6043082.png)
![3-(4-fluorophenyl)-5-{[2-(4-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6043093.png)
![1-(1-{[6-(4-hydroxyphenyl)pyridin-3-yl]carbonyl}piperidin-3-yl)-3-methylbutan-1-one](/img/structure/B6043099.png)